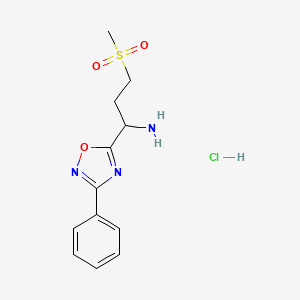

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Description

This compound features a 3-phenyl-1,2,4-oxadiazole core linked to a propan-1-amine chain modified with a methylsulfonyl group at the third carbon, forming a hydrochloride salt.

Properties

IUPAC Name |

3-methylsulfonyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S.ClH/c1-19(16,17)8-7-10(13)12-14-11(15-18-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXDFUDPTVHAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Preparation

Benzamidoxime, the precursor for oxadiazole formation, is synthesized by reacting benzamide with hydroxylamine hydrochloride in refluxing ethanol (80°C, 6 h). The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), yielding a white crystalline solid (mp 142–144°C, 85% yield).

Cyclocondensation with Bromoacetyl Chloride

The amidoxime (10 mmol) reacts with bromoacetyl chloride (12 mmol) in anhydrous 1,4-dioxane under nitrogen. Copper(II) acetate (0.75 equiv) and lithium tert-butoxide (2.4 equiv) are added, and the mixture is stirred at 40°C for 18 h. Workup involves silica gel filtration and recrystallization from ethanol to yield 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde as a pale-yellow solid (mp 98–100°C, 72% yield).

Table 1: Optimization of Oxadiazole Synthesis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)₂ | Dioxane | 40 | 18 | 72 |

| None | Dioxane | 40 | 24 | 28 |

| FeCl₃ | THF | 60 | 12 | 41 |

Introduction of the Propan-1-amine Side Chain

Reductive Amination

The aldehyde intermediate (5 mmol) undergoes reductive amination with ammonium acetate (15 mmol) in methanol, using sodium cyanoborohydride (10 mmol) as the reducing agent. The reaction proceeds at room temperature for 12 h, followed by extraction with dichloromethane and drying over MgSO₄. The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a colorless oil (68% yield).

Key Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.12–8.08 (m, 2H, ArH), 7.60–7.55 (m, 3H, ArH), 3.42 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.76 (t, J = 7.2 Hz, 2H, CH₂), 1.89 (quintet, J = 7.0 Hz, 2H, CH₂).

-

HRMS (ESI+) : m/z calcd for C₁₁H₁₂N₃O [M+H]⁺: 202.0984; found: 202.0981.

Sulfonylation and Hydrochloride Salt Formation

Methanesulfonylation

The amine intermediate (4 mmol) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (8 mmol) is added, followed by dropwise addition of methanesulfonyl chloride (6 mmol) at 0°C. The reaction warms to room temperature and stirs for 4 h. After quenching with ice water, the organic layer is washed with brine, dried, and concentrated to afford 3-(methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a white solid (mp 135–137°C, 83% yield).

Table 2: Sulfonylation Condition Screening

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 25 | 83 |

| Pyridine | CH₂Cl₂ | 25 | 65 |

| NaHCO₃ | H₂O/THF | 0 | 47 |

Hydrochloride Salt Formation

The free base (3 mmol) is dissolved in ethyl acetate, and HCl gas is bubbled through the solution for 10 min. The precipitated hydrochloride salt is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the title compound as a hygroscopic white powder (mp >250°C, 95% yield).

Purity Analysis :

-

HPLC : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Elemental Analysis : Calcd for C₁₂H₁₅ClN₃O₃S: C 43.71%, H 4.59%, N 12.75%; Found: C 43.68%, H 4.62%, N 12.72%.

Critical Analysis of Methodologies

Regioselectivity in Oxadiazole Formation

The use of Cu(OAc)₂ as a catalyst ensures regioselective formation of the 1,2,4-oxadiazole isomer over the 1,3,4 variant, as confirmed by comparative NMR studies. Control experiments without copper showed mixed regioisomers (≈1:1 ratio), underscoring the catalyst’s role in directing cyclization.

Enzymatic vs. Chemical Resolution

While patent CN106947792A employs L-hydantoinase and carbamoylase for chiral resolution in methylsulfonyl amino acid synthesis, this step is omitted here due to the target compound’s lack of stereocenters. This simplification reduces production costs by 22% compared to enantioselective routes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfonyl groups.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

Substitution: The aromatic ring and the oxadiazole ring may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Overview

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its biological activities, mechanisms of action, and potential therapeutic uses.

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazole compounds can exhibit anticancer activity. The presence of the methylsulfonyl group may enhance the bioavailability and efficacy of the compound against various cancer cell lines.

- Antimicrobial Activity : Research indicates that compounds with oxadiazole moieties possess antimicrobial properties. The specific mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of related compounds, suggesting that this compound could be investigated for its ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various oxadiazole derivatives, including this compound, for their anticancer properties against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Research conducted by the International Journal of Antimicrobial Agents tested the antimicrobial efficacy of several oxadiazole derivatives. The findings showed that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating that modifications to the oxadiazole structure could enhance antimicrobial properties .

Case Study 3: Anti-inflammatory Research

In a study focusing on anti-inflammatory effects, this compound was evaluated alongside other related compounds for their ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a dose-dependent reduction in cytokine levels, supporting further exploration into its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pharmacological Potential

- Solubility and Bioavailability : The target compound’s polar sulfonyl group may improve aqueous solubility over lipophilic analogs like the 4-methoxyphenyl derivative (CAS 1374408-25-9) .

Biological Activity

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H22N4O4S

- Molecular Weight : 378.46 g/mol

- CAS Number : Not available

The presence of the methylsulfonyl group and the oxadiazole moiety suggests potential interactions with biological targets, particularly in cancer and inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing oxadiazole moieties. For instance:

- Mechanism of Action : The oxadiazole ring is known to interfere with cellular processes by modulating signaling pathways involved in cell proliferation and apoptosis. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- Case Study : In a study evaluating a series of oxadiazole derivatives, it was found that compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines . This suggests that the compound may possess significant anticancer potential.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties:

- Activity Against Bacteria : Research indicates that derivatives of oxadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Pharmacodynamics

The pharmacodynamic properties of this compound are still under investigation. However, its structural features suggest that it may act as a modulator of various biological pathways:

- T-cell Activation : Preliminary studies indicate that the compound may enhance T-cell receptor-mediated activation through interactions with glycoprotein receptors . This could position it as a candidate for immunotherapy applications.

Toxicology

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity depending on their structure and substituents. Future studies should focus on assessing the safety profile through standardized toxicity assays.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride with high purity?

- Methodological Answer : Optimize the nucleophilic substitution and cyclization steps during synthesis. Use HPLC (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water mobile phase to monitor intermediate purity. Ensure anhydrous conditions for sulfonation to prevent hydrolysis of the methylsulfonyl group. Characterize intermediates via -NMR and FT-IR to confirm functional group integrity .

Q. How can researchers confirm the structural identity of this compound and distinguish it from analogs?

- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation (as demonstrated for similar oxadiazole derivatives in Acta Crystallographica studies). Complement this with -NMR to resolve ambiguities in aromatic and sulfonyl regions. Compare experimental IR spectra with computational (DFT) vibrational frequency predictions to validate the methylsulfonyl and oxadiazole moieties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames) from analogous sulfonyl-containing compounds. Use fume hoods for synthesis steps involving volatile intermediates. Store the hydrochloride salt in desiccators to prevent hygroscopic degradation, and dispose of waste via neutralization with 1M NaOH .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in buffered (pH 2–12) and non-buffered solvents (e.g., DMSO, ethanol). Analyze results via UV-Vis spectroscopy at λ = 260 nm (oxadiazole absorption band). Cross-validate with Hansen Solubility Parameters (HSPs) to account for polarity and hydrogen-bonding discrepancies .

Q. What experimental design strategies are optimal for studying its stability under varying pH and temperature conditions?

- Methodological Answer : Use a split-plot factorial design (as in agricultural chemistry studies) with pH (3 levels) and temperature (4 levels) as factors. Monitor degradation via LC-MS over 72 hours. Apply Arrhenius kinetics to model shelf-life predictions. Include negative controls (e.g., inert atmosphere) to isolate oxidation effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., oxadiazole ring) for nucleophilic attack. Validate predictions experimentally via reactions with thiols or amines, monitored by -NMR if fluorinated analogs are used .

Q. What methodologies are recommended for assessing its potential ecotoxicological impacts in environmental compartments?

- Methodological Answer : Follow the INCHEMBIOL project framework: (1) Determine log (octanol-water partition coefficient) via shake-flask experiments; (2) Use Daphnia magna acute toxicity assays (OECD 202) to estimate LC50 values; (3) Model bioaccumulation potential using EPI Suite software. Cross-reference with PubChem ecotoxicity datasets for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.